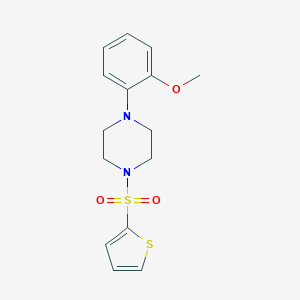
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate is a chemical compound with potential applications in scientific research. It is a member of the carbamate family of compounds, which are widely used in industry and agriculture as pesticides, herbicides, and insecticides. However, this particular compound has shown promise in a variety of scientific research applications due to its unique chemical properties.
作用机制
The mechanism of action of methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate involves the inhibition of specific enzymes. This is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibition properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have potential as a neuroprotective agent, with studies suggesting it may have a protective effect on neurons in the brain.
实验室实验的优点和局限性
One advantage of using methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate in lab experiments is its specificity for certain enzymes. This can allow for more targeted studies of enzyme function and potential therapeutic targets. However, one limitation is that its effects may not be generalizable to other enzymes or biological systems.
未来方向
There are several potential future directions for research involving methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate. One area of interest is in the development of novel enzyme inhibitors for therapeutic use. Another potential direction is in the study of its neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to explore its anti-inflammatory and antioxidant effects and potential applications in these areas.
合成方法
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-methyl-1,3-oxazole with phenyl isocyanate to form 4-(2-methyl-1,3-oxazol-5-yl)phenyl isocyanate. This intermediate is then reacted with methyl alcohol and triethylamine to form the final product, methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate.
科学研究应用
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has potential applications in a variety of scientific research fields. One area of interest is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying their function and potential therapeutic targets.
属性
产品名称 |
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
methyl N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-7-11(17-8)9-3-5-10(6-4-9)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) |
InChI 键 |
AHPDQGPQAQVPBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
规范 SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)




![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)
